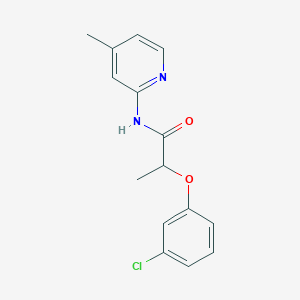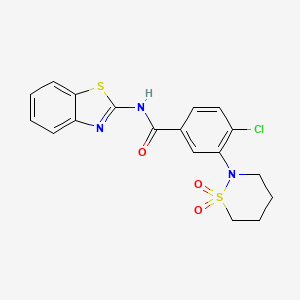![molecular formula C21H25ClN4O3 B10981687 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10981687.png)
4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid) with a suitable reagent such as EtN=C=N(CH2)3NMe2 hydrochloric acid salt in a solvent like ClCH2CH2Cl, cooled to 10°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic moieties and functional groups enable it to form hydrophobic interactions and hydrogen bonds with the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperazinecarboxamide
- N-(4-(4-methoxyphenyl)piperazin-1-yl)benzamide
Uniqueness
4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25ClN4O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-benzyl-N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-19-8-7-17(13-18(19)22)24-20(27)14-23-21(28)26-11-9-25(10-12-26)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
FVEOWHWLLOLNAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981615.png)
![3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one](/img/structure/B10981629.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10981630.png)
![1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B10981635.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B10981637.png)
![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B10981638.png)
![4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981641.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B10981650.png)
![1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10981659.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine](/img/structure/B10981660.png)

![1-(2,5-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981676.png)
![ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B10981678.png)
